

# Synthesis protocol for "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-*

Cat. No.: B1329553

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## Synthesis Protocol for Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- Application Note

### Introduction

**Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-**, also widely known as dimorpholinodiethyl ether (DMDEE), is a tertiary amine catalyst with significant applications in the chemical industry.<sup>[1]</sup> Its primary use is as a strong foaming catalyst in the production of polyurethane foams, particularly for water-curing systems.<sup>[2]</sup> The steric hindrance provided by the morpholine groups allows for a long storage period for NCO-containing components.<sup>[2]</sup> This document outlines the detailed synthesis protocols for DMDEE, providing researchers, scientists, and drug development professionals with a comprehensive guide to its preparation.

### Chemical Properties

Property	Value	Reference
CAS Number	6425-39-4	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	244.33 g/mol	<a href="#">[1]</a>
Boiling Point	309 °C	
Density	1.06 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.484	
Appearance	Colorless to yellowish liquid	<a href="#">[2]</a>

## Synthesis Routes Overview

There are three primary industrial routes for the synthesis of DMDEE:

- Catalytic Reaction of Diethylene Glycol (DEG) and Morpholine: This method involves the reaction of DEG with morpholine in the presence of hydrogen over a copper or cobalt catalyst.[\[3\]](#) It allows for high selectivity under controlled conditions.
- Reaction of Diethylene Glycol (DEG) with Ammonia: In this process, DMDEE is formed as a "heavy" byproduct during the synthesis of morpholine from DEG and ammonia over a hydrogenation catalyst.[\[4\]](#)[\[5\]](#)
- Reaction of Dichloroethyl Ether with Morpholine: This route can produce DMDEE with high yield and purity under mild conditions.[\[2\]](#)

This document will provide a detailed experimental protocol for the first route, as it is well-documented in the literature with specific examples and quantitative data.

## Experimental Protocol: Synthesis from Diethylene Glycol and Morpholine

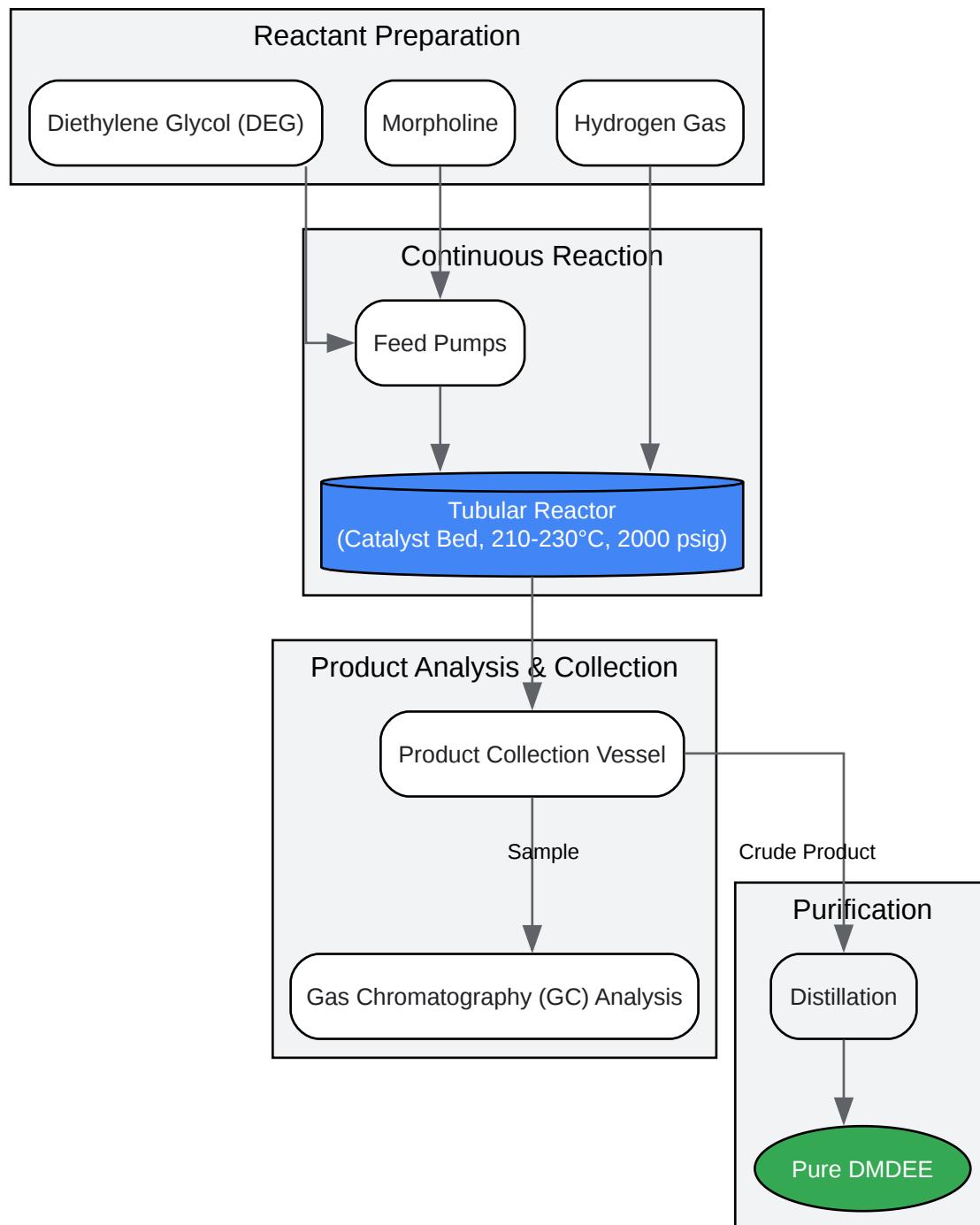
This protocol is based on the continuous process described in patent EP0716084A1, which utilizes a tubular reactor.

**Materials and Equipment:**

- Diethylene Glycol (DEG)
- Morpholine
- Hydrogen gas
- Copper or Cobalt catalyst on an amorphous silica or alumina gel support
- Tubular reactor system equipped with feed pumps, a preheater, a catalyst bed, a back-pressure regulator, and a product collection vessel.
- Gas chromatograph (GC) for analysis of the reaction effluent.

**Diagram of Experimental Workflow:**

## Workflow for Continuous Synthesis of DMDEE

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Caption: Continuous synthesis workflow for DMDEE.

Procedure:

- Catalyst Loading: Pack the tubular reactor with the chosen copper or cobalt catalyst on a silica or alumina support.
- System Pressurization and Heating: Pressurize the reactor system with hydrogen to the desired operating pressure (e.g., 2000 psig). Heat the reactor to the target temperature (e.g., 210-230 °C).
- Reactant Feed: Using precision pumps, continuously feed diethylene glycol and morpholine into the reactor at the specified rates. Simultaneously, maintain a constant flow of hydrogen gas.
- Reaction: The reactants pass through the heated catalyst bed where the conversion to DMDEE and the primary byproduct, hydroxyethoxyethyl morpholine (HEEM), occurs.
- Product Collection: The reaction effluent is cooled and collected in a collection vessel after passing through a back-pressure regulator.
- Analysis: The composition of the reaction effluent is analyzed by gas chromatography to determine the conversion of DEG and the selectivity to DMDEE and other products.
- Purification: The collected crude product is purified by distillation to separate the desired DMDEE from unreacted starting materials, the HEEM byproduct, and any other impurities.

## Quantitative Data

The following table summarizes the results from experimental runs described in patent EP0716084A1. All reactions were conducted at a pressure of 2000 psig with a hydrogen feed rate of 27 L/hr.

Run	Catalyst	Temp (°C)	Morpholine Feed (g/hr)	DEG Feed (g/hr)	DEG Conversion (%)	DMDEE in Product (%)	HEEM in Product (%)
1	Co on Silica	230	116	35	89.2	44.8	44.4
2	Co on Silica	210	116	35	81.6	38.6	50.3
3	Cu on Alumina	230	116	35	83.0	44.0	45.0

Data adapted from patent EP0716084A1.

## Alternative Synthesis Protocols (Overview)

### Synthesis from Diethylene Glycol and Ammonia

This industrial process is primarily aimed at producing morpholine, where DMDEE is a significant byproduct.

- Reactants: Diethylene glycol and ammonia.
- Conditions: The reaction is carried out under pressure at elevated temperatures (150-400°C) in the presence of hydrogen and a hydrogenation catalyst.[4]
- Process: The synthesis can be performed in the gas phase, which tends to increase the formation of byproducts like DMDEE.[5]
- Note: Optimizing this process to maximize DMDEE yield would involve adjusting reaction parameters to favor the formation of "heavy" end-products.

### Synthesis from Dichloroethyl Ether and Morpholine

This method is reported to produce DMDEE with high yield and purity under milder conditions compared to the high-pressure catalytic routes.

- Reactants: Dichloroethyl ether and morpholine.
- Yield & Purity: A product yield of 80% and a purity of over 99% have been reported.[2]
- Note: While specific, detailed public protocols are scarce, this route represents a viable, potentially less energy-intensive alternative. It likely proceeds via a nucleophilic substitution mechanism.

## Characterization Data

### Physicochemical Data:

Parameter	Value
Boiling Point	309 °C (lit.)
Density	1.06 g/mL at 25 °C (lit.)
Refractive Index	n <sub>20/D</sub> 1.484 (lit.)

### Spectroscopic Data:

Technique	Expected Features
<sup>13</sup> C NMR	(CDCl <sub>3</sub> ) Chemical shifts observed at approximately 53.8, 57.9, 67.0, and 70.3 ppm. [2][3]
<sup>1</sup> H NMR	Expected signals characteristic of morpholine methylene protons and the ethylene bridges of the ether linkage.
IR Spectroscopy	Key absorptions are expected for C-O-C ether stretches (around 1100 cm <sup>-1</sup> ) and C-N stretches (around 1250 cm <sup>-1</sup> ).
Mass Spectrometry	The molecular ion peak is expected at m/z = 244.33.

Diagram of Key Structural Correlations in NMR:

Caption: Approximate  $^{13}\text{C}$  NMR chemical shift correlations.

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- To cite this document: BenchChem. [Synthesis protocol for "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329553#synthesis-protocol-for-morpholine-4-4-oxydi-2-1-ethanediyl-bis>

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